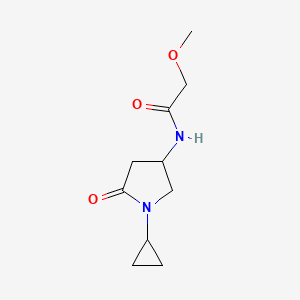

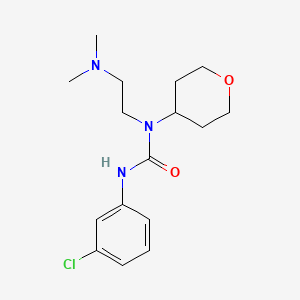

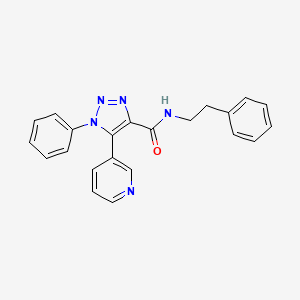

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Oxidative Cyclization for Synthesis of Pyrrolidin-2-ones

A study detailed the oxidative cyclization of a series of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides using Mn(OAc)3 · 2H2O and Cu(OAc)2 · H2O in acetic acid. This process leads to the formation of 1,3,4-trisubstituted pyrrolidin-2-ones as diastereomeric mixtures, which are separable by silica gel chromatography. The method provides a pathway to synthesize biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid, highlighting its significance in producing compounds with potential biological activity (Galeazzi, Mobbili, & Orena, 1996).

Anticancer Properties of Acetamide Derivatives

Research into novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol has shown cytotoxic effects on various cancer cell lines. Among the compounds synthesized, specific derivatives exhibited high cytotoxicity, particularly against PANC-1 and HepG2 cell lines, indicating the potential for these compounds in cancer treatment (Vinayak, Sudha, Lalita, & Kumar, 2014).

Cycloaddition Reactions for Pyrrolidine Derivatives

The trifluoroacetic acid-catalyzed 1,3-cycloaddition of iminium ylide to olefinic and acetylenic dipolarophiles was found to yield 3- or 3,4-substituted pyrrolidines and 2,5-dihydropyrroles. This method highlights a synthetic pathway to produce pyrrolidine derivatives, which are significant in medicinal chemistry due to their incorporation into various bioactive molecules (Terao, Kotaki, Imai, & Achiwa, 1985).

Intramolecular Allylation to Pyrrolidin-2-ones

A new approach for the synthesis of 3,4-disubstituted pyrrolidin-2-ones via palladium(0)-catalyzed cyclization has been developed. This process relies on generating stabilized acetamide enolate anions and a pi-allyl-palladium appendage, showing a novel method for the efficient synthesis of gamma-lactams and pyrrolidin-2-ones with total diastereoselection (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

Propiedades

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-15-6-9(13)11-7-4-10(14)12(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIICQBVTLGCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CC(=O)N(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-Fluoro-3-[2-[1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,5-dihydro-2,4-benzodioxepin-9-yl] methanesulfonate](/img/structure/B2754903.png)

![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)

![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2754909.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754914.png)

![N-(4-ethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2754915.png)